molecular formula C7H7NO3 B1582264 3,4-Dihydroxybenzamide CAS No. 54337-90-5

3,4-Dihydroxybenzamide

Cat. No. B1582264
CAS RN: 54337-90-5
M. Wt: 153.14 g/mol
InChI Key: GNWREYFHYLIYJE-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzamide, also known as 3,4-dihydroxybenzoic acid (3,4-DHBA) or 3,4-dihydroxybenzene-1-carboxylic acid, is an important aromatic acid found in various plant species and is a common component of many pharmaceuticals and food additives. It is a monocyclic aromatic compound with a molecular formula of C7H6O3 and a molecular weight of 138.12 g/mol. 3,4-DHBA is a naturally occurring compound that has a wide range of applications in the field of biochemistry and medicine.

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Application Summary: 3,4-Dihydroxybenzamide and its derivatives have been found to exhibit antioxidant and antibacterial activities . These compounds have been widely used in medical, industrial, biological and potential drug industries .
  • Methods of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Production of High Value-Added Chemicals

  • Application Summary: 3,4-Dihydroxybenzamide (also known as protocatechuate) is used as a precursor for the synthesis of high value-added chemicals . It possesses pharmaceutical properties and is also used in pharmaceuticals, functional foods, and cosmetics .
  • Methods of Application: The microbial production of 3,4-DHBA using dehydroshikimate dehydratase (DSD) has been demonstrated previously . DSDs from soil-dwelling organisms and from Bacillus spp. were compared in terms of the kinetic properties and their ability to produce 3,4-DHBA .
  • Results: Catabolic DSDs from Corynebacterium glutamicum (QsuB) and Neurospora crassa (Qa-4) had higher K m (1 and 0.6 mM, respectively) and k cat (61 and 220 s −1, respectively) than biosynthetic AsbF from Bacillus thuringiensis (K m 0.04 mM, k cat 1 s −1 ) . Isogenic strains MG1655 Δ aroE P lacUV5 - qsuBattφ80 and MG1655 Δ aroE P lacUV5 - qa-4attφ80 expressing QsuB and Qa-4 with IC 50 0.35 mM and 0.64 mM, respectively, accumulated 2.7 g/L 3,4-DHBA under the same conditions .

properties

IUPAC Name

3,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWREYFHYLIYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202706
Record name Benzamide, 3,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzamide

CAS RN

54337-90-5
Record name 3,4-Dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54337-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,4-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054337905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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